molecular formula C8H13NO2 B15207642 (5-Isopropyl-3-methylisoxazol-4-yl)methanol

(5-Isopropyl-3-methylisoxazol-4-yl)methanol

Cat. No.: B15207642
M. Wt: 155.19 g/mol
InChI Key: QFXZUUWTJWIVFE-UHFFFAOYSA-N
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Description

(5-Isopropyl-3-methylisoxazol-4-yl)methanol is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-3-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3. This reaction proceeds under moderate conditions to yield substituted isoxazoles . Another method involves the reaction of alkynes with nitrile oxides, which provides access to 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These reactions are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-3-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(5-Isopropyl-3-methylisoxazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Isopropyl-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Isopropyl-3-methylisoxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-5(2)8-7(4-10)6(3)9-11-8/h5,10H,4H2,1-3H3

InChI Key

QFXZUUWTJWIVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1CO)C(C)C

Origin of Product

United States

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